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Compound of Interest

Compound Name: 3-Chlorocinnamic acid

Cat. No.: B167705 Get Quote

Introduction

3-Chlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring

aromatic organic compound. Its structure, featuring a chlorine substituent on the phenyl ring,

imparts specific physicochemical properties that are of interest in various fields, including

organic synthesis, materials science, and pharmaceutical development. A thorough

understanding of its spectroscopic characteristics is fundamental for its identification,

characterization, and quality control. This technical guide provides a comprehensive overview

of the spectroscopic data for 3-Chlorocinnamic acid, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed experimental protocols and data summaries are presented to support researchers,

scientists, and drug development professionals in their work with this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Chlorocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assignment

12.6 Singlet -COOH

7.821 Doublet Ar-H

7.681 Doublet Ar-H

7.601 Singlet Ar-H

7.47 Multiplet Ar-H

7.45 Multiplet Ar-H

6.647 Doublet =CH-

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment

167.39 C=O (Carboxylic Acid)

142.32 =CH-

136.55 Ar-C (C-Cl)

133.80 Ar-C

130.64 Ar-C

129.81 Ar-C

127.82 Ar-C

126.75 Ar-C

121.03 =CH-

Solvent: DMSO-d6

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

~3000 O-H stretch (Carboxylic Acid)

~1680 C=O stretch (Carboxylic Acid)

~1630 C=C stretch (Alkene)

~1430 C-O-H bend

~1300 C-O stretch

~780 C-Cl stretch

Mass Spectrometry (MS)
m/z Interpretation

182 [M]⁺ (Molecular Ion)

184 [M+2]⁺ (Isotope Peak due to ³⁷Cl)

147 [M-Cl]⁺

137 [M-COOH]⁺

102 [C₈H₆]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Chlorocinnamic acid is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube.

The sample is thoroughly mixed to ensure homogeneity.
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 3-Chlorocinnamic acid (1-2 mg)

is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The

spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. Electron

Ionization (EI) is a common method for this type of molecule, where the sample is bombarded

with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion, generating a mass

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of 3-Chlorocinnamic acid is prepared by dissolving a

precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol or

methanol) to a known concentration. Serial dilutions are then made to obtain a series of

solutions with concentrations appropriate for UV-Vis analysis (typically in the micromolar

range).

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,

typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the
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blank cuvette. The absorbance at the wavelength of maximum absorption (λmax) is recorded

for each concentration.
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Caption: General workflow for the spectroscopic analysis of 3-Chlorocinnamic acid.
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Chlorocinnamic Acid Isomers
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Caption: Structural isomers of Chlorocinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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